3-Amino-5-methoxybenzofuran-2-carboxylic acid
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Overview
Description
Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of an amino group at the 3-position and a methoxy group at the 5-position of the benzofuran ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-methoxybenzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a methoxy-substituted phenol, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods are employed to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
3-Amino-5-methoxybenzofuran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-5-methoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
5-Methoxybenzofuran: Lacks the amino group but retains the methoxy group.
3-Aminobenzofuran: Lacks the methoxy group but retains the amino group.
Uniqueness: 3-Amino-5-methoxybenzofuran-2-carboxylic acid is unique due to the presence of both amino and methoxy groups, which enhance its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-amino-5-methoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,11H2,1H3,(H,12,13) |
InChI Key |
CLEYICZAFSYHQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2N)C(=O)O |
Origin of Product |
United States |
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